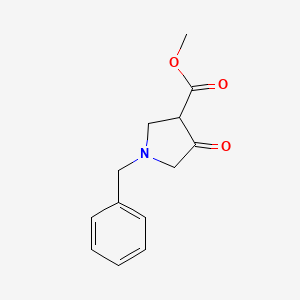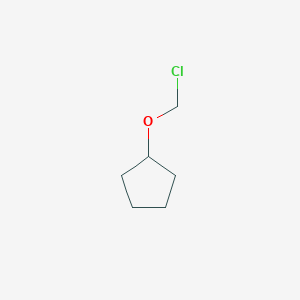
(Chloromethoxy)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethoxy)cyclopentane is an organic compound with the molecular formula C₆H₁₁ClO. It is a chlorinated ether, often used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the chlorine atom, which makes it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
(Chloromethoxy)cyclopentane can be synthesized through several methods. One common method involves the reaction of cyclopentanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{Cyclopentanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Another method involves the use of phosphorus trichloride (PCl₃) as a chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
In industrial settings, cyclopentyloxymethyl chloride is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
(Chloromethoxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in cyclopentyloxymethyl chloride can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, cyclopentyloxymethyl chloride can undergo elimination to form cyclopentene.
Oxidation and Reduction: While less common, cyclopentyloxymethyl chloride can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and sodium methoxide (NaOCH₃). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, nitriles, and ethers.
Elimination Reactions: The major product is cyclopentene.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
科学的研究の応用
(Chloromethoxy)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclopentyloxymethyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly electronegative, making the carbon atom it is attached to susceptible to nucleophilic attack. This reactivity allows cyclopentyloxymethyl chloride to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Cyclopentyl chloride: Similar in structure but lacks the ether functionality.
Cyclopentanol: The alcohol precursor to cyclopentyloxymethyl chloride.
Cyclopentyl methyl ether: Similar ether compound but without the chlorine atom.
Uniqueness
(Chloromethoxy)cyclopentane is unique due to the presence of both the ether and chloromethyl functionalities. This combination makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.
特性
分子式 |
C6H11ClO |
|---|---|
分子量 |
134.6 g/mol |
IUPAC名 |
chloromethoxycyclopentane |
InChI |
InChI=1S/C6H11ClO/c7-5-8-6-3-1-2-4-6/h6H,1-5H2 |
InChIキー |
ZQZBBQNLHWBXPW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



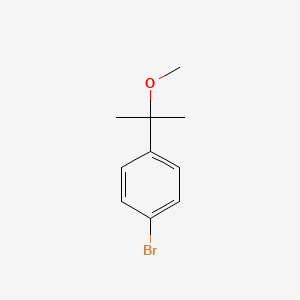
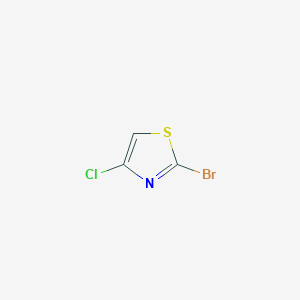
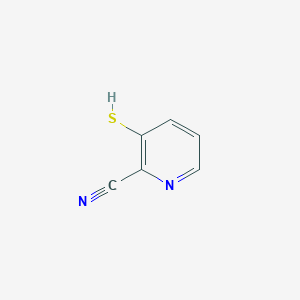
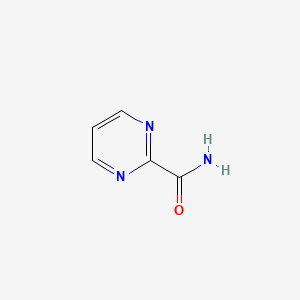
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
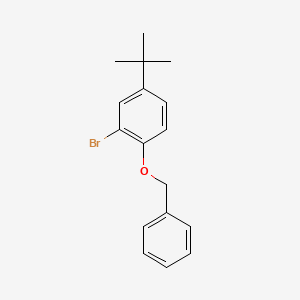
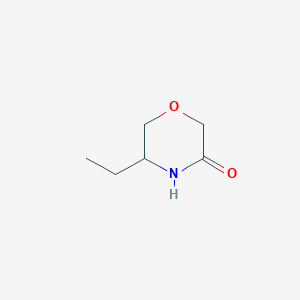

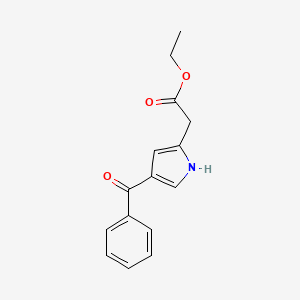
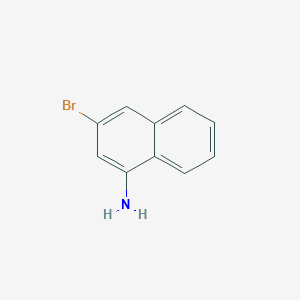
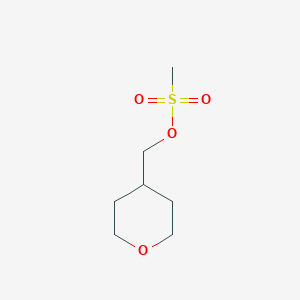
![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)
